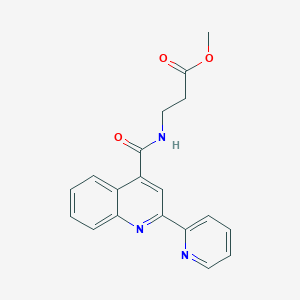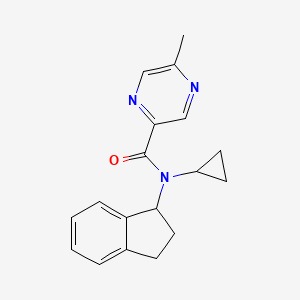
Methyl 3-(2-(pyridin-2-yl)quinoline-4-carboxamido)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-(pyridin-2-yl)quinoline-4-carboxamido)propanoate is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Methyl 3-(2-(pyridin-2-yl)quinoline-4-carboxamido)propanoate is not fully understood, but it is believed to involve its interactions with various biological targets, including enzymes, receptors, and proteins. It may act as an inhibitor or modulator of these targets, leading to changes in cellular processes and functions.
Biochemical and Physiological Effects:
Methyl 3-(2-(pyridin-2-yl)quinoline-4-carboxamido)propanoate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the activity of enzymes and proteins. In vivo studies have shown its potential as a therapeutic agent for the treatment of cancer and other diseases.
Advantages and Limitations for Lab Experiments
Methyl 3-(2-(pyridin-2-yl)quinoline-4-carboxamido)propanoate has several advantages for lab experiments, including its stability, ease of synthesis, and versatility. However, it also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of Methyl 3-(2-(pyridin-2-yl)quinoline-4-carboxamido)propanoate. One potential direction is the development of more efficient and scalable synthesis methods for the compound. Another direction is the investigation of its interactions with specific biological targets and the development of more potent and selective inhibitors. Additionally, its potential applications in materials science and other fields warrant further exploration.
Synthesis Methods
Methyl 3-(2-(pyridin-2-yl)quinoline-4-carboxamido)propanoate can be synthesized through a multi-step process involving the reaction of 2-amino-4-(pyridin-2-yl)quinoline with acryloyl chloride, followed by the reaction of the resulting intermediate with methylamine and propanoic acid. The final product can be obtained through purification and isolation techniques.
Scientific Research Applications
Methyl 3-(2-(pyridin-2-yl)quinoline-4-carboxamido)propanoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties. In biochemistry, it has been studied for its interactions with proteins and enzymes.
properties
IUPAC Name |
methyl 3-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-25-18(23)9-11-21-19(24)14-12-17(16-8-4-5-10-20-16)22-15-7-3-2-6-13(14)15/h2-8,10,12H,9,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRGIJCSSHBUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-(pyridin-2-yl)quinoline-4-carboxamido)propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7513776.png)
![6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7513785.png)

![2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7513800.png)
![N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7513830.png)
![methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7513850.png)


![Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513864.png)
